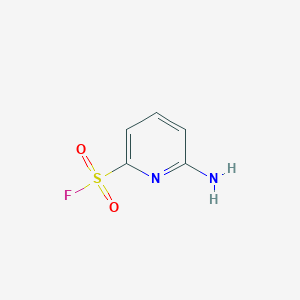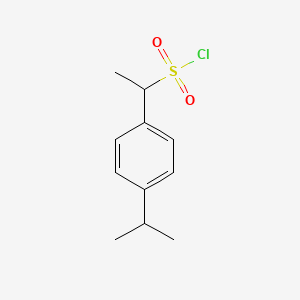
3-Bromonaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromonaphthalene-1-sulfonamide is an organosulfur compound that features a bromine atom and a sulfonamide group attached to a naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromonaphthalene-1-sulfonamide typically involves the bromination of naphthalene followed by sulfonamide formation. One common method is the photobromination of naphthalene using molecular bromine in the presence of a solvent like carbon tetrachloride (CCl4) under irradiation . The resulting bromonaphthalene can then be reacted with sulfonamide precursors to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, utilizing efficient reaction conditions and purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromonaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are used for these reactions.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation and Reduction: Modified sulfonamide derivatives with altered oxidation states
Wissenschaftliche Forschungsanwendungen
3-Bromonaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 3-Bromonaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of certain biological molecules, allowing it to inhibit or modulate specific enzymatic activities. This property makes it a valuable tool in studying enzyme functions and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Sulfonamides: Compounds with similar sulfonamide groups but different aromatic or aliphatic backbones.
Bromonaphthalenes: Compounds with bromine atoms attached to naphthalene rings but lacking the sulfonamide group.
Eigenschaften
Molekularformel |
C10H8BrNO2S |
|---|---|
Molekulargewicht |
286.15 g/mol |
IUPAC-Name |
3-bromonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C10H8BrNO2S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6H,(H2,12,13,14) |
InChI-Schlüssel |
NUAVINNNRWFAKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
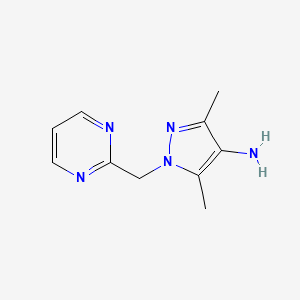
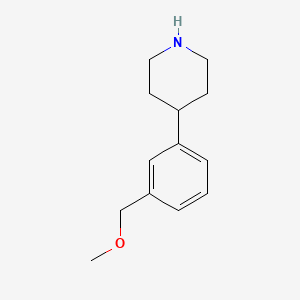
![Methyl 2-[(4-carbamoylphenyl)amino]acetate](/img/structure/B13523371.png)
![6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13523374.png)
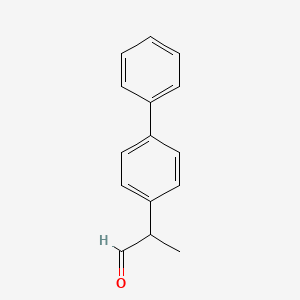
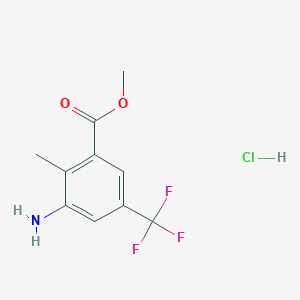
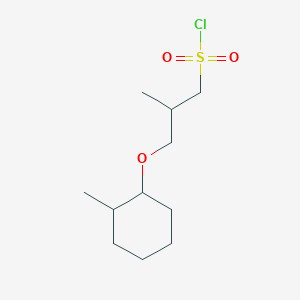
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B13523397.png)
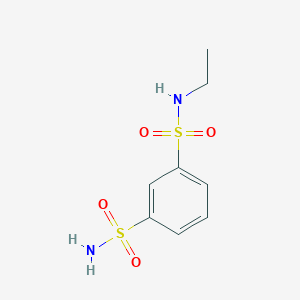
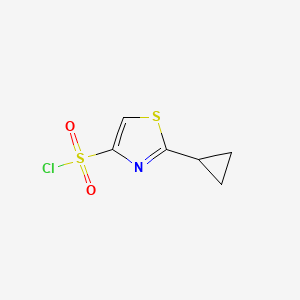
![{[2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladioacetate](/img/structure/B13523422.png)
